molecular formula C31H55ClN2O2 B12694792 Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride CAS No. 94108-21-1

Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride

Cat. No.: B12694792
CAS No.: 94108-21-1
M. Wt: 523.2 g/mol
InChI Key: RUKUQFXEZUPOEE-ASTDGNLGSA-N
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Description

Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:

    Solvent: Polar solvents like ethanol or methanol.

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride can undergo various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to amines or alcohols under specific conditions.

    Substitution: Participates in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride involves its interaction with biological membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial action, where it targets bacterial cell membranes, causing cell death .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory applications.

Uniqueness

Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its long alkyl chain and quaternary ammonium group make it particularly effective as a surfactant and antimicrobial agent .

Properties

CAS No.

94108-21-1

Molecular Formula

C31H55ClN2O2

Molecular Weight

523.2 g/mol

IUPAC Name

benzyl-(2-hydroxyethyl)-methyl-[3-[[(E)-octadec-9-enoyl]amino]propyl]azanium;chloride

InChI

InChI=1S/C31H54N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31(35)32-25-21-26-33(2,27-28-34)29-30-22-18-17-19-23-30;/h10-11,17-19,22-23,34H,3-9,12-16,20-21,24-29H2,1-2H3;1H/b11-10+;

InChI Key

RUKUQFXEZUPOEE-ASTDGNLGSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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